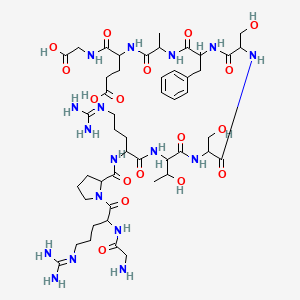![molecular formula C39H58N4O5 B13385094 [10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 6-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]hexanoate](/img/structure/B13385094.png)
[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 6-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]hexanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hexanoyl-NBD Cholesterol is a fluorescently tagged cholesterol derivative. It features a hydrophilic NBD fluorophore attached to carbon 3 at the hydrophilic end of cholesterol, separated by a 6-carbon spacer. This design allows the cholesterol to properly orient in membrane bilayers while the fluorescent tag is presented outside of the bilayer .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hexanoyl-NBD Cholesterol involves attaching the NBD fluorophore to the cholesterol molecule. The hydrophilic NBD fluorophore is attached to carbon 3 of cholesterol via a 6-carbon spacer .
Industrial Production Methods: The industrial production of 3-Hexanoyl-NBD Cholesterol typically involves the use of organic solvents such as DMF, DMSO, and ethanol for solubility. The compound is stored at -20°C to maintain stability .
Chemical Reactions Analysis
Types of Reactions: 3-Hexanoyl-NBD Cholesterol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the NBD fluorophore.
Substitution: The hydrophilic NBD fluorophore can be substituted with other functional groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of oxidized cholesterol derivatives, while reduction can yield reduced NBD fluorophore products .
Scientific Research Applications
3-Hexanoyl-NBD Cholesterol has a wide range of applications in scientific research, including:
Chemistry: Used as a fluorescent probe to study lipid interactions and membrane dynamics.
Biology: Helps in understanding cholesterol’s role in cellular processes and membrane structure.
Medicine: Utilized in assays for lipid metabolism and cholesterol-related diseases.
Industry: Employed in the development of fluorescent assays for lipid research .
Mechanism of Action
The mechanism of action of 3-Hexanoyl-NBD Cholesterol involves its integration into membrane bilayers. The hydrophilic NBD fluorophore allows for the visualization of cholesterol’s behavior in membranes. This compound interacts with proteins and other lipids, providing insights into cholesterol’s role in cellular processes .
Comparison with Similar Compounds
25-NBD Cholesterol: Another fluorescently tagged cholesterol derivative, but with the NBD fluorophore attached to the 25th carbon at the hydrophobic terminus.
NBD-PE (NBD-Phosphatidylethanolamine): A fluorescently tagged phospholipid used in similar membrane studies
Uniqueness: 3-Hexanoyl-NBD Cholesterol is unique due to its specific design, which allows for better modeling of cholesterol behavior in membranes compared to 25-NBD Cholesterol. The 6-carbon spacer ensures proper orientation in the bilayer, making it a more accurate tool for studying cholesterol dynamics .
Properties
Molecular Formula |
C39H58N4O5 |
|---|---|
Molecular Weight |
662.9 g/mol |
IUPAC Name |
[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 6-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]hexanoate |
InChI |
InChI=1S/C39H58N4O5/c1-25(2)10-9-11-26(3)30-15-16-31-29-14-13-27-24-28(19-21-38(27,4)32(29)20-22-39(30,31)5)47-35(44)12-7-6-8-23-40-33-17-18-34(43(45)46)37-36(33)41-48-42-37/h13,17-18,25-26,28-32,40H,6-12,14-16,19-24H2,1-5H3 |
InChI Key |
YZAQIPGLFHPDPI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)CCCCCNC5=CC=C(C6=NON=C56)[N+](=O)[O-])C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Sodium;2-azaniumyl-3-[(3-hexadecanoyloxy-2-octadec-9-enoyloxypropoxy)-oxidophosphoryl]oxypropanoate](/img/structure/B13385013.png)
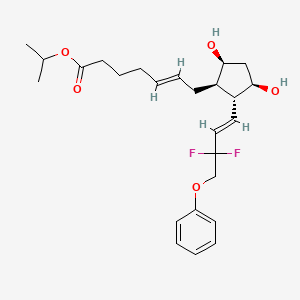
![4-[(3-Methoxyphenyl)ethynyl]pyridine](/img/structure/B13385031.png)
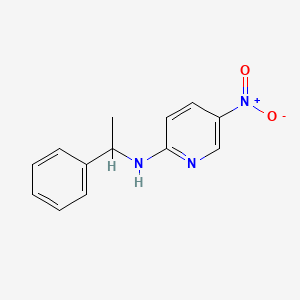
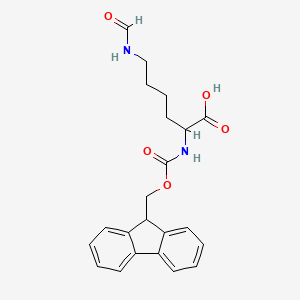
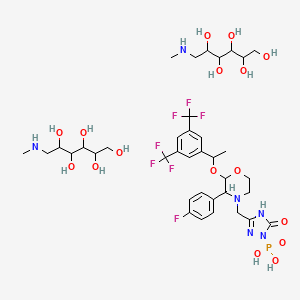
![5alpha-[3-(4-Hydroxyphenyl)acryloyloxy]-1,3beta,4alpha-trihydroxycyclohexane-1beta-carboxylic acid](/img/structure/B13385052.png)
![N,N-dimethylcarbamic acid [3-[dimethylamino(oxo)methoxy]-4-[1-(ethylamino)-1-hydroxyethyl]phenyl] ester hydrochloride](/img/structure/B13385057.png)
![3-[[2-[(2-Acetyl-3-hydroxybut-2-enylidene)amino]cyclohexyl]iminomethyl]-4-hydroxypent-3-en-2-one;cobalt](/img/structure/B13385059.png)
![N-(10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl)-2-hydroxyacetamide](/img/structure/B13385064.png)

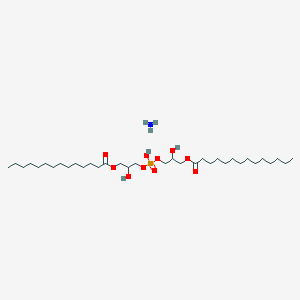
![6-ethyl-17-(4-hydroxybutan-2-yl)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,7-diol](/img/structure/B13385072.png)
